molecular formula C15H24N2O2 B2833349 benzyl N-(7-aminoheptyl)carbamate CAS No. 62146-64-9; 97909-54-1

benzyl N-(7-aminoheptyl)carbamate

Cat. No.: B2833349
CAS No.: 62146-64-9; 97909-54-1
M. Wt: 264.369
InChI Key: ISUIGFYCBBIILY-UHFFFAOYSA-N
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Description

Benzyl N-(7-aminoheptyl)carbamate is a carbamate derivative featuring a benzyl group linked to a seven-carbon aminoalkyl chain. The compound’s extended alkyl chain distinguishes it from shorter-chain analogs, influencing its physicochemical properties and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(7-aminoheptyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c16-11-7-2-1-3-8-12-17-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUIGFYCBBIILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include benzyl N-(2-aminoethyl)carbamate (CAS 72080-83-2) and carbamate/amide derivatives from carotenoid-based structures (). Key differences lie in chain length, functional groups, and backbone complexity:

Compound Chain Length Functional Groups Molecular Formula Key Features
Benzyl N-(7-aminoheptyl)carbamate 7-carbon Carbamate, primary amine C₁₅H₂₂N₂O₂ (estimated) Extended hydrophobic chain; terminal amine
Benzyl N-(2-aminoethyl)carbamate [] 2-carbon Carbamate, primary amine C₁₀H₁₂N₂O₂ Shorter chain; higher solubility in water
Methyl N-benzylcarbamate [] N/A Carbamate, methyl ester C₉H₁₁NO₂ Simpler structure; lacks aminoalkyl chain
β-apo-7'-benzoylamido-carotenoic amides [] Variable Amide, benzoyl, hydroxyethyl C₄₁–₄₃H₅₃–₅₆N₂–₃O₂–₄ Carotenoid backbone; complex substituents

Key Observations :

  • Unlike methyl N-benzylcarbamate, the terminal amine in the target compound allows for protonation under physiological conditions, enabling ionic interactions in biological systems .

Physicochemical and Biochemical Properties

Solubility and Stability :
  • Shorter-chain analogs like benzyl N-(2-aminoethyl)carbamate exhibit higher water solubility due to reduced hydrophobicity .
  • Carbamates generally hydrolyze slower than carbonates (e.g., benzyl methyl carbonate) under enzymatic conditions, as seen in EstCE1-catalyzed reactions . The 7-aminoheptyl chain may further stabilize the carbamate group against hydrolysis.

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